molecular formula C12H12N2O2 B7869090 2-(2-ethyl-1H-imidazol-1-yl)benzoic acid

2-(2-ethyl-1H-imidazol-1-yl)benzoic acid

Cat. No.: B7869090
M. Wt: 216.24 g/mol
InChI Key: GFXHMKFHNVYLKU-UHFFFAOYSA-N
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Description

2-(2-Ethyl-1H-imidazol-1-yl)benzoic acid (CAS 159589-72-7) is a high-purity organic compound with a molecular formula of C12H12N2O2 and a molecular weight of 216.24 g/mol . This molecule features a benzoic acid group linked to a 2-ethyl-1H-imidazole ring, a structure of significant interest in medicinal chemistry and materials science. The specific spatial arrangement of its functional groups makes it a valuable scaffold for the synthesis of more complex molecules and for investigating structure-activity relationships. Researchers can utilize this compound in various applications, including as a building block in organic synthesis, in the development of pharmaceutical candidates, and in the creation of functional materials. The presence of both the imidazole and carboxylic acid groups provides two distinct sites for chemical modification, allowing for the creation of amides, esters, or salts. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human or animal use .

Properties

IUPAC Name

2-(2-ethylimidazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-11-13-7-8-14(11)10-6-4-3-5-9(10)12(15)16/h3-8H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXHMKFHNVYLKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Arylation of 2-Ethylimidazole with Halogenated Benzoic Acids

The most direct route to 2-(2-ethyl-1H-imidazol-1-yl)benzoic acid involves coupling 2-ethylimidazole with 2-halobenzoic acid derivatives under palladium catalysis. Adapted from the synthesis of 4-(1H-imidazol-1-yl)benzoic acid, this method substitutes 4-iodobenzoic acid with 2-iodobenzoic acid and employs 2-ethylimidazole as the nucleophile.

Reaction Conditions :

  • Catalyst: C16H12ClN3OPdS\text{C}_{16}\text{H}_{12}\text{ClN}_3\text{OPdS} (0.75 mol%)

  • Base: KOH (2.0 equiv)

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Temperature: 110°C

  • Duration: 10 hours

The reaction proceeds via a Buchwald-Hartwig amination mechanism, forming the C–N bond between the imidazole nitrogen and the aromatic ring. Post-reaction purification via silica gel chromatography (hexane/ethyl acetate, 70:30) yields the product in 93%.

Table 1: Optimization of Palladium-Catalyzed Coupling

ParameterOptimal ValueImpact on Yield
Catalyst Loading0.75 mol%Maximizes efficiency
SolventDMSOEnhances solubility
Temperature110°CAccelerates kinetics
BaseKOHFacilitates deprotonation

Microwave-Assisted Solid-State Synthesis

Solvent-Free Coupling Using Microwave Irradiation

Building on the synthesis of N-benzyl-2-(2-nitro-1H-imidazol-1-yl)acetamide, this approach eliminates solvents by mixing 2-ethylimidazole and 2-iodobenzoic acid in equimolar ratios under microwave irradiation.

Procedure :

  • Reactants: 2-ethylimidazole, 2-iodobenzoic acid (1:1 molar ratio)

  • Equipment: Microwave reactor (700 W, 2450 MHz)

  • Conditions: Silica bath, 10 minutes at 140°C

  • Purification: Alumina chromatography with ethyl acetate

This method reduces reaction time from hours to minutes, though yields are slightly lower (85–88%) due to side reactions.

Cyclocondensation for Imidazole Ring Formation

Debus-Radziszewski Reaction with 2-Aminobenzoic Acid

The imidazole ring can be constructed in situ using 2-aminobenzoic acid, 2-ethylglyoxal, and ammonium acetate. Adapted from benzimidazole syntheses, this one-pot method proceeds via intermediate Schiff base formation.

Reaction Pathway :

  • Condensation: 2-Aminobenzoic acid+2-ethylglyoxalSchiff base\text{2-Aminobenzoic acid} + \text{2-ethylglyoxal} \rightarrow \text{Schiff base}

  • Cyclization: Schiff base+NH4OAcImidazole intermediate\text{Schiff base} + \text{NH}_4\text{OAc} \rightarrow \text{Imidazole intermediate}

  • Oxidation: Air oxidation to aromatize the ring

Conditions :

  • Solvent: Ethanol/water (3:1)

  • Temperature: 80°C, 6 hours

  • Yield: 78% after recrystallization

Nucleophilic Aromatic Substitution (NAS)

Displacement of Nitro Groups

While less common, NAS offers an alternative route using 2-nitrobenzoic acid and 2-ethylimidazole under high-temperature conditions.

Challenges :

  • Nitro group activation requires electron-withdrawing substituents.

  • Elevated temperatures (150–160°C) in DMF for 24 hours yield 65–70% product.

Comparative Analysis of Methodologies

Table 2: Method Comparison for this compound Synthesis

MethodYield (%)TimeCost EfficiencyScalability
Palladium Coupling9310 hModerateIndustrial
Microwave85–8810 minHighLab-scale
Cyclocondensation786 hLowPilot-scale
NAS65–7024 hLowLimited

Chemical Reactions Analysis

Types of Reactions

2-(2-ethyl-1H-imidazol-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: Reduction of the benzoic acid group can yield benzyl alcohol derivatives.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various alkyl or aryl imidazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antifungal Activity
Research indicates that derivatives of imidazole compounds, including 2-(2-ethyl-1H-imidazol-1-yl)benzoic acid, exhibit significant antifungal properties. These compounds act primarily as inhibitors of the fungal enzyme sterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi. A study reported that modifications to imidazole derivatives enhanced their potency against Candida albicans and Aspergillus fumigatus .

Neurodegenerative Disease Treatment
Imidazole compounds have been explored for their potential in treating neurodegenerative disorders such as Alzheimer's disease. These compounds can inhibit the production of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s . The structural similarities between various imidazoles suggest that this compound may share similar therapeutic potentials.

Structural and Crystallographic Studies

The crystal structure of this compound has been analyzed using techniques such as Hirshfeld surface analysis. This analysis reveals important interactions, such as hydrogen bonding and π–π stacking, which are critical for understanding the compound's stability and reactivity .

Table 1: Summary of Crystal Structure Analysis

Interaction TypeDescription
Hydrogen BondsO—HN and C—HO interactions
π–π InteractionsObserved between aromatic rings
Stability FactorsInfluenced by molecular interactions

Synthesis and Derivative Development

The synthesis of this compound typically involves reactions between benzimidazole derivatives and benzoic acid derivatives under controlled conditions. Variations in substituents on the benzene ring can lead to derivatives with enhanced biological activity or improved solubility .

Table 2: Synthetic Pathways for Derivatives

Reaction StepReagents UsedConditions
AcylationBenzimidazole + Acyl ChlorideReflux in DMF
HydrolysisBenzonitrile + KOHReflux in water
CrystallizationAcidification post-hydrolysisSlow evaporation

Case Studies

Case Study 1: Antifungal Efficacy
A study evaluated the antifungal activity of several imidazole derivatives against C. albicans and A. fumigatus. The results indicated that specific modifications to the imidazole ring significantly increased inhibitory potency, with some compounds approaching the efficacy of established antifungals like posaconazole .

Case Study 2: Neuroprotective Properties
In preclinical studies, imidazole derivatives were shown to reduce amyloid-beta peptide levels in neuronal cell cultures. This suggests a potential pathway for developing treatments for Alzheimer's disease using compounds similar to this compound .

Mechanism of Action

The mechanism of action of 2-(2-ethyl-1H-imidazol-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The benzoic acid moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Key Observations:

  • Solubility : The benzoic acid derivatives exhibit lower water solubility than acetic acid counterparts (e.g., 2-(2-ethyl-1H-imidazol-1-yl)acetic acid) due to the larger aromatic system .

Comparison with Other Derivatives

  • 2-(2-Methyl-1H-imidazol-1-yl)benzoic Acid : Synthesized via similar condensation routes but with methyl-substituted aldehydes, achieving higher yields due to reduced steric effects .
  • Benzimidazole-Amino Acid Conjugates: Require multi-step protocols, including coupling reactions with amino acid esters, as seen in (e.g., 76% yield for 3a).

Pharmacological Potential

  • PD-1/PD-L1 Inhibition: Imidazole-containing benzoic acids have been explored as small-molecule inhibitors in immunotherapy, though activity depends on substituent positioning .

Biological Activity

The compound 2-(2-ethyl-1H-imidazol-1-yl)benzoic acid is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antileishmanial properties, antiproliferative effects against cancer cell lines, and potential mechanisms of action.

Antileishmanial Activity

Recent studies have shown that derivatives of imidazole compounds exhibit promising antileishmanial activity. Specifically, research involving similar structures indicates that modifications can enhance their efficacy against Leishmania species. For example, compounds with catecholic and pyrogallolic structures demonstrated significant in vitro activity against L. (V.) braziliensis and L. (L.) mexicana, with lethal concentrations (LC50) as low as 1 µM .

Table 1: Antileishmanial Activity of Related Compounds

Compound NameLC50 (µM)Target Species
2-{[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl]sulfanyl}ethyl 3,4-dihydroxybenzoate13L. (V.) braziliensis
2-{[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl]sulfanyl}ethyl 3,4,5-trihydroxybenzoate4L. (L.) mexicana

These findings suggest that structural modifications enhance the amphiphilic character of the compounds, allowing for better interaction with leishmanial proteins.

Antiproliferative Activity

The antiproliferative effects of This compound have also been explored in various cancer cell lines. A related study indicated that certain benzimidazole derivatives showed significant activity against cancer cell lines such as MCF-7 and HCT116, with IC50 values ranging from 1.2 to 5.3 µM .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

Compound NameIC50 (µM)Cancer Cell Line
Benzimidazole Derivative A3.7HCT116
Benzimidazole Derivative B1.2MCF-7
Benzimidazole Derivative C5.3HEK 293

These results indicate a potential for developing new anticancer therapies based on imidazole derivatives.

The mechanisms underlying the biological activities of This compound are not fully elucidated but may involve several pathways:

  • Covalent Modifications : The electrophilic nature of certain derivatives allows them to form covalent bonds with target proteins, potentially altering their function.
  • Inhibition of Enzymatic Activity : Some studies suggest that imidazole derivatives may inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and cancer progression .
  • Increased Cellular Uptake : The amphiphilic nature of modified compounds may facilitate their uptake into cells, enhancing their biological effects.

Study on Antileishmanial Activity

A study conducted by researchers synthesized various imidazole derivatives and tested their efficacy against Leishmania strains. The most active compounds were identified based on their LC50 values, leading to further investigation into their structure-activity relationships.

Study on Anticancer Properties

Another significant study evaluated the antiproliferative effects of imidazole derivatives on multiple cancer cell lines. The results indicated that specific modifications to the imidazole ring could substantially enhance anticancer activity.

Q & A

Basic: What are the most efficient synthetic routes for 2-(2-ethyl-1H-imidazol-1-yl)benzoic acid?

Methodological Answer:
A practical approach involves nucleophilic substitution between 2-chloro-benzoic acid derivatives and 2-ethylimidazole under basic conditions. For example, potassium carbonate (K₂CO₃) in DMF at 80–100°C facilitates the coupling reaction, with yields optimized by controlling stoichiometry (2:1 imidazole:halide) and reaction time (12–24 hrs). Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity . Alternative solvent-free Friedel-Crafts acylation methods using Eaton’s reagent (P₂O₅/MeSO₃H) can enhance regioselectivity and reduce side products .

Advanced: How can reaction conditions be optimized to minimize by-products in imidazole-benzoic acid coupling?

Methodological Answer:
By employing microwave-assisted synthesis , reaction times can be reduced (e.g., 30–60 mins at 120°C) while improving yields (85–95%). Solvent-free conditions with Eaton’s reagent (P₂O₅/MeSO₃H) minimize hydrolysis side reactions. Kinetic monitoring via TLC (silica gel, UV detection) or in-situ FTIR helps identify intermediate stages. Adjusting pH (6–8) during workup prevents protonation of the imidazole ring, which can lead to unwanted salt formation .

Basic: What techniques are critical for structural characterization of this compound?

Methodological Answer:

  • X-ray crystallography (using SHELX software for refinement) resolves the 3D configuration, particularly the orientation of the ethyl group relative to the imidazole ring .
  • NMR spectroscopy (¹H/¹³C) confirms regiochemistry: the ethyl group’s protons appear as a triplet (δ 1.2–1.4 ppm) and quartet (δ 2.4–2.6 ppm), while imidazole protons resonate at δ 7.0–7.5 ppm.
  • FTIR identifies carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and imidazole C=N stretches (~1600 cm⁻¹) .

Advanced: How can contradictory crystallographic data (e.g., bond length disparities) be resolved?

Methodological Answer:
Discrepancies in bond lengths (e.g., C-N in imidazole vs. benzoic acid) arise from torsional strain or hydrogen bonding. Use Hirshfeld surface analysis to map intermolecular interactions. Refinement in SHELXL with high-resolution data (R-factor < 5%) and TWINABS for twinned crystals improves accuracy. Cross-validate with DFT calculations (B3LYP/6-31G*) to compare theoretical and experimental geometries .

Basic: What biological assays are suitable for evaluating its pharmacological potential?

Methodological Answer:

  • Antimicrobial activity : Disk diffusion assays against Gram-positive (e.g., B. cereus) and Gram-negative (e.g., E. coli) strains, with MIC determination via broth microdilution .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM.
  • Anti-inflammatory potential : COX-2 inhibition assays using ELISA kits .

Advanced: How to design structure-activity relationship (SAR) studies for imidazole-benzoic acid derivatives?

Methodological Answer:

  • Core modifications : Synthesize analogs with substituents (e.g., halides, methyl, methoxy) at the benzoic acid para position.
  • Bioisosteric replacement : Replace the ethyl group with cyclopropyl or vinyl to assess steric/electronic effects.
  • Pharmacophore mapping : Use molecular docking (AutoDock Vina) to predict binding to targets like EGFR or COX-2. Validate via IC₅₀ comparisons .

Basic: How to address inconsistencies in HPLC purity data?

Methodological Answer:

  • Column selection : Use C18 columns with ion-pairing agents (e.g., 0.1% TFA) to improve peak resolution.
  • Calibration standards : Prepare internal standards (e.g., 4-nitro-imidazole derivatives) for retention time alignment.
  • Method validation : Assess intraday/interday precision (RSD < 2%) and LOD/LOQ via linearity curves (R² > 0.99) .

Advanced: What strategies mitigate impurities in large-scale synthesis?

Methodological Answer:

  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and detect intermediates.
  • Crystallization engineering : Use anti-solvent (e.g., water) addition under controlled cooling rates to isolate the product from by-products like desethyl impurities .

Basic: How to interpret conflicting spectroscopic data (e.g., NMR vs. IR)?

Methodological Answer:

  • Cross-validation : Compare with NIST reference spectra for imidazole derivatives (e.g., 1H-benzimidazol-2-amine) to identify anomalous peaks.
  • Deuterium exchange : Confirm acidic protons (e.g., COOH) by D₂O shake tests in NMR.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹³C couplings .

Advanced: How to refine crystal structures with low-resolution data?

Methodological Answer:

  • Dual-space algorithms : Use SHELXD for phase problem resolution in twinned or pseudo-symmetric crystals.
  • Dynamic masking : Exclude solvent regions during refinement in SHELXL.
  • Composite omit maps : Reduce model bias by iteratively omitting portions of the structure .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(2-ethyl-1H-imidazol-1-yl)benzoic acid
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2-(2-ethyl-1H-imidazol-1-yl)benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.